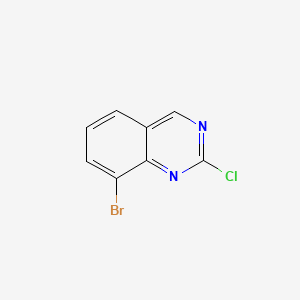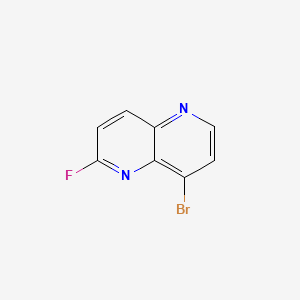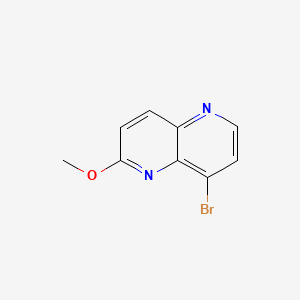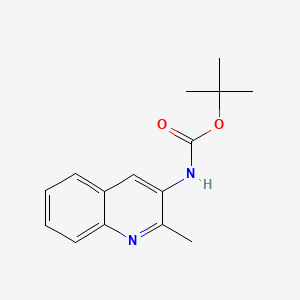
tert-Butyl (2-methylquinolin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (2-methylquinolin-3-yl)carbamate” is a chemical compound with the molecular formula C15H18N2O2 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of “this compound” could potentially involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst . The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc2O) through bifurcated hydrogen bond formation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) .Chemical Reactions Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 258.32 . It is a white to off-white solid and should be stored in a refrigerator .科学的研究の応用
Environmental Implications and Treatment Technologies
Synthetic Phenolic Antioxidants : Studies on synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, focus on their environmental occurrence, human exposure, and toxicity. SPAs have been detected in various environmental matrices and are associated with potential health risks due to their toxicity effects, such as hepatic toxicity and endocrine disrupting effects (Liu & Mabury, 2020). Future research is directed towards developing SPAs with low toxicity and environmental impact.
Decomposition of Methyl Tert-Butyl Ether : Research on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor highlights the application of radio frequency (RF) plasma reactors in decomposing air toxics. This study shows the feasibility of using RF plasma for the environmental treatment of MTBE, a related compound with tert-butyl groups, suggesting potential methodologies for treating similar compounds (Hsieh et al., 2011).
Biodegradation and Environmental Fate
Microbial Degradation of MTBE : A review on the microbial degradation of MTBE and tert-butyl alcohol (TBA) in the subsurface environment discusses the potential for biodegradation under both aerobic and anoxic conditions. This provides insights into the environmental behavior and fate of tert-butyl-containing compounds, which may have parallels in the behavior of tert-Butyl (2-methylquinolin-3-yl)carbamate (Schmidt et al., 2004).
Biodegradation and Fate of ETBE : The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, as reviewed in the literature, might offer insights into similar processes for this compound. This review summarizes current knowledge on the aerobic and cometabolic pathways for ETBE degradation, which could be relevant for understanding the environmental behavior of related carbamate compounds (Thornton et al., 2020).
Potential Therapeutic Applications
- Tetrahydroisoquinolines in Therapeutics : A patent review covering the therapeutic applications of 1,2,3,4-Tetrahydroisoquinoline (THIQ) derivatives from 2010 to 2015 highlights the role of these compounds in drug discovery, particularly in cancer and central nervous system (CNS) disorders. Given the structural similarity and functional groups, research on this compound may also explore potential therapeutic applications in similar areas (Singh & Shah, 2017).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-(2-methylquinolin-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-13(17-14(18)19-15(2,3)4)9-11-7-5-6-8-12(11)16-10/h5-9H,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKRHOFUUVQKGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B592047.png)
![7-Bromoimidazo[1,5-a]pyridine](/img/structure/B592049.png)
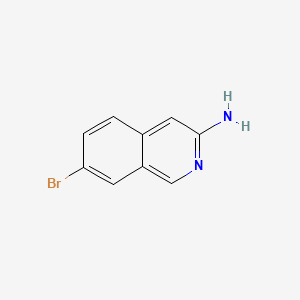
![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)
![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)

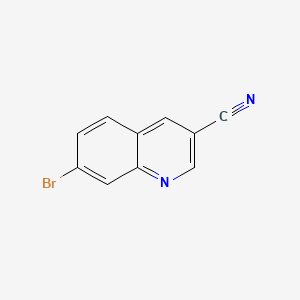
![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)
![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)

